molecular formula C19H14N2O4S B2668273 {2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 931374-33-3

{2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B2668273
CAS No.: 931374-33-3
M. Wt: 366.39
InChI Key: ZTWMMZLMKYFUEW-UHFFFAOYSA-N
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Description

Historical Context in Xanthene-Thiazole Hybrid Development

The synthesis of xanthene-thiazole hybrids traces its origins to the convergent evolution of heterocyclic chemistry in the late 20th century. Xanthenes, characterized by a dibenzo-γ-pyrone scaffold, gained prominence for their optical properties and biological activities, including anti-inflammatory and anticancer effects. Thiazoles, sulfur-nitrogen heterocycles, emerged as critical pharmacophores due to their presence in natural products like vitamin B1 and their role in drug discovery. The fusion of these systems began with the Hantzsch thiazole synthesis, which employed phenacyl bromides to construct thiazoline rings. Early hybrids focused on combining xanthene’s planar aromaticity with thiazole’s hydrogen-bonding capacity, aiming to enhance target affinity. For instance, 3b and 3p—xanthene-based thiazoles—demonstrated nanomolar inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), outperforming commercial inhibitors. These milestones underscored the hybrid’s potential, paving the way for derivatives like this compound, which integrates a carboxylic acid side chain for improved solubility and target engagement.

Significance in Medicinal Chemistry Research

In medicinal chemistry, the compound’s significance lies in its dual pharmacophoric elements. The xanthene moiety contributes to π-π stacking interactions with aromatic residues in enzyme active sites, while the thiazole ring facilitates hydrogen bonding and dipole-dipole interactions. This synergy is exemplified in its inhibitory activity against xanthine oxidase (XO), a target for gout therapy. Molecular docking studies of analogous thiazole-5-carboxylic acids revealed that the thiazole ring anchors the inhibitor near the XO molybdenum center, while the xanthene system stabilizes adjacent hydrophobic pockets. Additionally, the acetic acid substituent enhances water solubility, addressing a common limitation of purely aromatic heterocycles. Such properties position this compound as a versatile scaffold for optimizing pharmacokinetic and pharmacodynamic profiles, particularly in central nervous system (CNS) disorders and metabolic diseases where dual-target inhibition is advantageous.

Position within Heterocyclic Pharmacophore Classification

Within heterocyclic pharmacophore classifications, this compound belongs to the hybrid family of fused bicyclic systems. The xanthene core (a tricyclic dibenzopyran) provides rigidity and lipophilicity, critical for membrane penetration, while the thiazole ring introduces electronic diversity and metabolic stability. Key structural features include:

Pharmacophoric Element Role Biological Relevance
Xanthene scaffold Enhances planar aromaticity Facilitates intercalation into enzyme active sites
Thiazole ring Provides hydrogen-bond acceptors/donors Mediates interactions with catalytic residues
Acetic acid side chain Improves solubility and bioavailability Enables ionic interactions with polar residues

This classification aligns with modern drug design paradigms emphasizing multipharmacophoric hybrids to overcome resistance and polypharmacology challenges.

Current Research Landscape and Knowledge Gaps

Current research on this compound is nascent but promising. In vitro studies of related xanthene-thiazoles demonstrate IC$$_{50}$$ values in the nanomolar range for AChE (2.37 nM) and BChE (0.59 nM), suggesting potential for Alzheimer’s disease therapy. However, critical gaps persist:

  • Mechanistic Specificity : Most data derive from enzyme inhibition assays; precise target engagement mechanisms remain uncharacterized.
  • Structural Optimization : The impact of substituents on the acetic acid side chain (e.g., alkylation, amidation) on potency and selectivity is unexplored.
  • In Vivo Validation : No pharmacokinetic or toxicity profiles are available, limiting translational potential.
  • Comparative Analyses : The compound’s performance relative to other xanthene-thiazole hybrids (e.g., pyrazole conjugates) is undocumented.

Addressing these gaps requires collaborative efforts in synthetic chemistry, computational modeling, and preclinical testing to unlock the compound’s full therapeutic potential.

Properties

IUPAC Name

2-[2-(9H-xanthene-9-carbonylamino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S/c22-16(23)9-11-10-26-19(20-11)21-18(24)17-12-5-1-3-7-14(12)25-15-8-4-2-6-13(15)17/h1-8,10,17H,9H2,(H,22,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWMMZLMKYFUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC(=CS4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Mechanism of Action

The mechanism by which {2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The xanthene moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The thiazole ring can also participate in binding interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

(2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic Acid (CAS 931374-31-1)

  • Core Structure : Benzoyl-substituted thiazole-acetic acid.
  • Key Differences: Replaces the xanthene group with a benzoylamino-benzoyl moiety.
  • The compound’s solubility in polar solvents may be higher due to reduced hydrophobicity.
  • Applications : Likely explored as an intermediate in drug synthesis, given its structural similarity to bioactive thiazoles .

2-[1-(Fmoc-amino)ethyl]-1,3-thiazole-4-carboxylic Acid (CID 66380227)

  • Core Structure : Fmoc-protected thiazole-acetic acid.
  • Key Differences: Features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the thiazole’s aminoethyl side chain.
  • Properties : The Fmoc group enhances stability during solid-phase peptide synthesis but increases molecular weight and hydrophobicity.
  • Applications: Primarily used in peptide synthesis for temporary amino protection .

Xanthene-Acetic Acid Derivatives Without Thiazole

(9-Oxo-9H-xanthen-4-yl)acetic Acid (CAS 35614-21-2)

  • Core Structure : Xanthene-acetic acid with a ketone at position 8.
  • Key Differences : Lacks the thiazole ring and amide linkage.
  • Properties : The absence of the thiazole reduces hydrogen-bonding capacity and electronic complexity. The ketone group may participate in redox reactions.
  • Applications: Potential use as a fluorescent dye or metal chelator due to the xanthene core .

2-(6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl)acetic Acid (CAS 223261-32-3)

  • Core Structure : Hydroxymethyl- and methyl-substituted xanthene-acetic acid.
  • Key Differences : Additional substituents on the xanthene ring modulate electronic properties and solubility.
  • Properties : The hydroxymethyl group enhances hydrophilicity, improving aqueous solubility compared to the target compound.
  • Applications : Investigated for bioimaging or as a scaffold in prodrug design .

Carbazole and Fluorene Analogues

2-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic Acid (CAS 1955532-01-0)

  • Core Structure : Carbazole-acetic acid with a methoxy group.
  • Key Differences : Carbazole replaces xanthene, introducing a nitrogen atom and altering aromaticity.
  • Properties : Carbazole’s electron-rich nature may enhance π-π stacking interactions. The tetrahydro group reduces planarity, affecting binding to hydrophobic targets.
  • Applications: Potential anticancer or antimicrobial agent due to carbazole’s bioactivity .

2-[4-(Fmoc-piperazinyl)]acetic Acid

  • Core Structure : Fmoc-piperazine-acetic acid.
  • Key Differences : Piperazine ring replaces thiazole, offering different hydrogen-bonding and basicity profiles.
  • Properties : The piperazine moiety increases solubility in acidic conditions, while Fmoc adds hydrophobicity.
  • Applications : Used in peptide synthesis and as a linker in combinatorial chemistry .

Comparative Analysis Table

Compound Name Core Structure Substituents/Modifications Key Properties Applications
Target Compound Xanthene-thiazole Xanthene carbonyl, thiazole, acetic acid Fluorescent, hydrophobic, H-bond donor Drug design, fluorescent probes
(9-Oxo-9H-xanthen-4-yl)acetic acid Xanthene Ketone at C9, acetic acid Moderate solubility, redox-active Dyes, chelators
CID 66380227 Thiazole Fmoc-protected aminoethyl Hydrophobic, stable in SPPS Peptide synthesis
CAS 931374-31-1 Thiazole Benzoylamino-benzoyl Rigid, polar Drug intermediates
CAS 1955532-01-0 Carbazole Methoxy, tetrahydro ring Electron-rich, reduced planarity Anticancer agents

Research Findings and Insights

  • Synthetic Flexibility : The target compound’s amide linkage allows modular synthesis, akin to methods used for benzoylated thiazoles and Fmoc-protected derivatives .
  • Biological Relevance: Thiazole rings are known for antimicrobial and kinase-inhibitory activity; the xanthene moiety may enhance target binding via π-π interactions .
  • Physicochemical Trade-offs : While the xanthene group increases hydrophobicity, the acetic acid moiety improves solubility in basic media, balancing bioavailability .

Biological Activity

The compound {2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antitumor and immunomodulatory contexts. This article reviews its biological activity based on recent studies and synthesized derivatives, providing a comprehensive overview of its mechanisms of action, efficacy, and potential therapeutic applications.

  • Molecular Formula : C19H14N2O4S
  • Molecular Weight : 366.39 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily linked to its ability to enhance immune responses and exert cytotoxic effects on tumor cells. Studies have shown that derivatives of xanthenes can stimulate macrophages and monocytes, leading to increased lytic activity against cancer cells.

Key Findings:

  • Macrophage Activation : Compounds similar to this compound have been reported to significantly enhance the lytic properties of murine macrophages and human monocytes. This effect is attributed to the induction of tumor necrosis factor (TNF) production in immune cells .
  • Antitumor Activity : In vitro studies indicate that the compound exhibits low direct toxicity while effectively enhancing the cytotoxicity of immune cells against various tumor cell lines . Notably, certain derivatives demonstrated antitumor activity greater than that of established compounds like DMXAA.

Study 1: Antitumor Activity Assessment

A series of analogues derived from xanthenes were tested for their ability to induce lytic activity in immune cells. Among these, several compounds exhibited enhanced activity compared to the lead compound, with some being 2.5 times more effective than DMXAA in activating human monocytes .

CompoundActivity (Relative to DMXAA)TNF Induction
4aHigherYes
5aHigherYes
7a2.5 times moreYes
13aHigherYes
16bHigherYes

Study 2: Synthesis and Biological Evaluation

Research focused on synthesizing derivatives of xanthenes revealed that modifications at specific positions could enhance biological activity. The synthesized compounds were evaluated for their ability to stimulate immune responses and inhibit tumor growth .

Pharmacological Implications

The immunomodulatory effects of this compound suggest potential applications in cancer therapy and as an adjunct in immunotherapy regimens. Its ability to induce TNF production may also position it as a candidate for treating inflammatory diseases.

Q & A

Q. Q1. What are the optimal synthetic routes for {2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves coupling a xanthene carbonyl derivative with a thiazole-acetic acid precursor. For example, a modified Hantzsch thiazole synthesis can be employed, where 2-aminothiazole intermediates are reacted with activated xanthen-9-ylcarbonyl chloride under anhydrous conditions. Key steps include:

  • Intermediate purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
  • Characterization : Use 1^1H/13^13C NMR to confirm regioselectivity at the thiazole C4 position and FT-IR to verify amide bond formation (1650–1680 cm1^{-1}) .

Q. Q2. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve ambiguities in the xanthene-thiazole linkage. ORTEP-3 can visualize torsional angles between the xanthene and thiazole moieties .
  • Mass spectrometry : High-resolution ESI-MS in positive ion mode to confirm molecular ion peaks (expected m/z: 408.48 for C22_{22}H20_{20}N2_2O4_4S) .
  • UV-Vis spectroscopy : Monitor absorbance at 280–320 nm (xanthene π→π* transitions) to assess electronic conjugation .

Q. Q3. How can researchers evaluate the compound’s biological activity in vitro, and what controls are necessary?

Methodological Answer:

  • Assay design : Use fluorescence-based assays (e.g., thiol reactivity or enzyme inhibition) due to the xanthene fluorophore. Include controls with structurally related analogs (e.g., 2-[(4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio]acetic acid) to isolate thiazole-specific effects .
  • Dose-response curves : Test concentrations from 1 nM–100 µM in triplicate, using DMSO as a vehicle control (<0.1% v/v) .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions between computational predictions and experimental data (e.g., solubility vs. crystallinity)?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Compare solvation free energy (ΔGsolv_{solv}) predictions with experimental solubility (e.g., shake-flask method in PBS pH 7.4). Discrepancies may arise from crystal packing forces not modeled in silico .
  • Powder XRD : Analyze polymorphic forms that affect solubility. Use Rietveld refinement to quantify amorphous/crystalline content .

Q. Q5. What strategies are recommended for studying the compound’s behavior in solid-state vs. solution-phase environments?

Methodological Answer:

  • Solid-state NMR : Compare 15^15N CP/MAS spectra with solution 15^15N NMR to detect conformational changes (e.g., amide tautomerism) .
  • DSC/TGA : Identify thermal transitions (e.g., melting points, decomposition) correlated with stability in biological buffers .

Q. Q6. How can metabolic stability be assessed, and what structural analogs provide insight into degradation pathways?

Methodological Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. Compare with fenclozic acid (a thiazole-acetic acid analog), which undergoes CYP3A4-mediated oxidation .
  • Metabolite identification : Use H/D exchange experiments to trace hydroxylation sites on the xanthene ring .

Q. Q7. What computational tools are suitable for modeling interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

  • Docking studies : Use AutoDock Vina with flexible residues in the target’s active site. Parameterize the xanthene moiety with GAFF2 force fields .
  • QM/MM simulations : Analyze charge transfer between the thiazole nitrogen and catalytic residues (e.g., serine hydrolases) .

Q. Q8. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Analog synthesis : Modify the xanthene substituents (e.g., 7-methoxy or 9-oxo groups) and thiazole C2 position. Assess changes in logP (HPLC-based) and IC50_{50} values .
  • Free-Wilson analysis : Quantify contributions of substituents to activity using a library of 10–15 derivatives .

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